N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopropanecarboxamide
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It is also a potent, selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase that is often deregulated in cancer .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines is described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .Molecular Structure Analysis
The molecular formula of the compound is C15H15N5O . The InChI string is InChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3 .Chemical Reactions Analysis
The compound has been found to block the Lin28/let-7 interaction, rescue let-7 processing and function in Lin28-expressing cancer cells, induce differentiation of mouse embryonic stem cells, and reduce tumor-sphere formation by 22Rv1 and Huh7 cells .Physical and Chemical Properties Analysis
The molecular weight of the compound is 281.31 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.2 .Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of medicines for relieving or controlling excessive lung inflammatory reaction .
Mode of Action
It is known to effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer .
Biochemical Pathways
Given its role in inhibiting lung inflammation and cancer metastasis, it can be inferred that it likely interacts with pathways related to inflammation and cancer progression .
Result of Action
The result of the action of this compound is the inhibition of excessive lung inflammatory reaction and the inhibition of metastasis and infiltration of lung cancer . This suggests that the compound has significant therapeutic potential in the treatment of conditions characterized by lung inflammation and cancer.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H302+H312+H332;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause eye irritation and may cause respiratory irritation .
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-18-19-15-8-7-14(20-21(10)15)12-3-2-4-13(9-12)17-16(22)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLFZVAYIXLMDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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